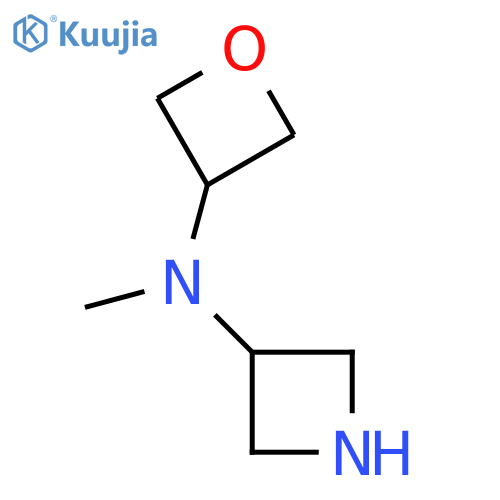

Cas no 1403813-32-0 (N-Methyl-N-(oxetan-3-yl)azetidin-3-amine)

1403813-32-0 structure

商品名:N-Methyl-N-(oxetan-3-yl)azetidin-3-amine

CAS番号:1403813-32-0

MF:C7H14N2O

メガワット:142.198861598969

MDL:MFCD21848917

CID:2110204

PubChem ID:72207758

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine 化学的及び物理的性質

名前と識別子

-

- N-methyl-N-3-oxetanyl-3-Azetidinamine

- N-Methyl-N-(oxetan-3-yl)azetidin-3-amine

-

- MDL: MFCD21848917

- インチ: 1S/C7H14N2O/c1-9(6-2-8-3-6)7-4-10-5-7/h6-8H,2-5H2,1H3

- InChIKey: NQAZWQTURNLSRZ-UHFFFAOYSA-N

- ほほえんだ: O1CC(C1)N(C)C1CNC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 121

- トポロジー分子極性表面積: 24.5

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2976047-0.1g |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine |

1403813-32-0 | 95.0% | 0.1g |

$968.0 | 2025-03-19 | |

| Enamine | EN300-2976047-10.0g |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine |

1403813-32-0 | 95.0% | 10.0g |

$4729.0 | 2025-03-19 | |

| Enamine | EN300-2976047-1g |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine |

1403813-32-0 | 1g |

$1189.0 | 2023-09-06 | ||

| Enamine | EN300-2976047-10g |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine |

1403813-32-0 | 10g |

$9554.0 | 2023-09-06 | ||

| Enamine | EN300-2976047-0.25g |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine |

1403813-32-0 | 95.0% | 0.25g |

$1012.0 | 2025-03-19 | |

| Enamine | EN300-2976047-0.5g |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine |

1403813-32-0 | 95.0% | 0.5g |

$1056.0 | 2025-03-19 | |

| Enamine | EN300-2976047-1.0g |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine |

1403813-32-0 | 95.0% | 1.0g |

$1100.0 | 2025-03-19 | |

| Enamine | EN300-2976047-5g |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine |

1403813-32-0 | 5g |

$4900.0 | 2023-09-06 | ||

| Enamine | EN300-2976047-0.05g |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine |

1403813-32-0 | 95.0% | 0.05g |

$924.0 | 2025-03-19 | |

| Enamine | EN300-2976047-2.5g |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine |

1403813-32-0 | 95.0% | 2.5g |

$2155.0 | 2025-03-19 |

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

1403813-32-0 (N-Methyl-N-(oxetan-3-yl)azetidin-3-amine) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬